REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:19]=[CH:18][C:6]([O:7][CH:8]2[CH2:17][CH2:16][C:11]3(OCC[O:12]3)[CH2:10][CH2:9]2)=[CH:5][CH:4]=1.C(=O)(O)[O-].[Na+]>C1COCC1>[Br:2][C:3]1[CH:4]=[CH:5][C:6]([O:7][CH:8]2[CH2:9][CH2:10][C:11](=[O:12])[CH2:16][CH2:17]2)=[CH:18][CH:19]=1 |f:2.3|
|
Name
|
|
Quantity
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45 mL
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Type
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reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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2.8 g
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Type
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reactant
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Smiles
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BrC1=CC=C(OC2CCC3(OCCO3)CC2)C=C1
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After 1 hour the reaction was cooled to room temperature
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Duration
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1 h
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Type
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EXTRACTION
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Details
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The reaction was extracted with ether (1×)
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Type
|
WASH
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Details
|
the resulting organic layer was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification on a Biotage SNAP cartridge KP Sil 100 g (hexanes/ethyl acetate=9:1)
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(OC2CCC(CC2)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.09 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |